molecular formula C3H2F9O10S3Sc B8134865 Scandium(iii) triflate hydrate

Scandium(iii) triflate hydrate

Cat. No. B8134865
M. Wt: 510.2 g/mol
InChI Key: VOWSABJYARFUDC-UHFFFAOYSA-K
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Description

Scandium(iii) triflate hydrate is a useful research compound. Its molecular formula is C3H2F9O10S3Sc and its molecular weight is 510.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Scandium(iii) triflate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Scandium(iii) triflate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Organic Synthesis :

    • Scandium(III) triflate is a catalyst for the synthesis of N-substituted 1,4-dihydropyridines from imines and ethyl propiolate, yielding good results (Kikuchi et al., 2008).
    • It catalyzes the von Pechmann condensation to produce various 4-substituted coumarins with good to excellent yields (Jung, Park, & Ryu, 2008).
    • Used for synthesizing trans-fused pyranobenzopyrans in high yields and selectivity (Yadav, Reddy, Aruna, & Thomas, 2004).
    • Catalyzes the efficient removal of N-tert-butyl from amide groups, producing high yields of primary amide in a short time (Mahalingam, Wu, & Alterman, 2006).
  • Chemoselective Reactions :

    • Efficiently catalyzes thioacetalization and transthioacetalization of aromatic and aliphatic aldehydes (Kamal & Chouhan, 2003).
  • Acylation and Esterification :

  • One-Pot Synthesis Applications :

    • Catalyzes the one-pot synthesis of primary amides, offering excellent yields with enhanced selectivity (Allam & Singh, 2011).
  • Glycosidation and Ferrier Rearrangement :

  • Potential in Aqueous Media Synthesis :

    • Exhibits potential for organic syntheses in aqueous media due to its Lewis acid catalytic activity (Abbasi et al., 2005).
  • Recyclable Catalytic System :

  • Chemoselective Allylation :

    • Catalyzes allylation of carbonyl compounds with tetraalylgermane in aqueous nitromethane, yielding homoallyl alcohols (Akiyama & Iwai, 1997).
  • Use in Encoding Peptide Libraries :

  • Synthesis of Functionalized Thio-Compounds :

    • Catalyzes anti-Markovnikov hydrothiolation of functionalized olefins, a synthetic route to biologically active thio-compounds (Kuciński, Pawluć, & Hreczycho, 2015).
  • Environmentally-Friendly Chemical Processes :

    • Used in scandium triflate-catalyzed Strecker-type reactions, achieving high yields and complete recovery of tin materials (Kobayashi & Busujima, 1998).
  • Recovery of Scandium from Aqueous Solutions :

    • The ionic liquid betainium bis(trifluoromethylsulfonyl)imide can effectively extract scandium from solutions, useful for selective recovery from red mud leachates (Onghena & Binnemans, 2015).
  • Characterization of Hydrated Scandium(III) Ions :

  • Polymer-Supported Scandium Triflate Catalysts :

properties

IUPAC Name

scandium(3+);trifluoromethanesulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.H2O.Sc/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2;/q;;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWSABJYARFUDC-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Sc+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F9O10S3Sc
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scandium(iii) triflate hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scandium(iii) triflate hydrate
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Scandium(iii) triflate hydrate
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Reactant of Route 4
Scandium(iii) triflate hydrate

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